N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic benzisothiazolone derivative characterized by a sulfone (1,1-dioxido) and ketone (3-oxo) group on the benzothiazole core, with an acetamide linker to a 3-chloro-2-methylphenyl substituent.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c1-10-12(17)6-4-7-13(10)18-15(20)9-19-16(21)11-5-2-3-8-14(11)24(19,22)23/h2-8H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASQSWZHKKJKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound that has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H15ClN2O4S
- Molecular Weight : 378.83 g/mol
- CAS Number : 896684-19-8
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit a broad spectrum of biological activities, including:
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Antimicrobial Activity :
- Benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that compounds with the benzothiazole moiety exhibit inhibitory effects against various bacterial strains and fungi .
- The minimal inhibitory concentration (MIC) values for related compounds suggest potent antimicrobial activity, with some derivatives showing effectiveness at concentrations as low as 50 μg/mL .
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Anticancer Properties :
- Several studies have explored the cytotoxic effects of benzothiazole derivatives against cancer cell lines. For example, derivatives have shown selective cytotoxicity against human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116), indicating their potential as anticancer agents .
- Compounds similar to this compound have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .
- Anti-inflammatory Effects :
- Antioxidant Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound may interact with specific enzymes or receptors in the body, modulating their activity. For example, its structure allows it to mimic nucleic acid bases, facilitating interactions with DNA and RNA.
- Induction of Apoptosis : Studies suggest that benzothiazole derivatives can trigger apoptotic pathways in cancer cells by activating caspases and other pro-apoptotic factors .
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives:
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of a series of benzothiazole compounds on various cancer cell lines. The results indicated that certain modifications to the benzothiazole structure significantly enhanced cytotoxicity against MCF-7 cells, with IC50 values ranging from 28 to 290 ng/mL depending on the specific derivative tested .
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Antimicrobial Efficacy :
- Another study focused on the antimicrobial properties of related benzothiazole compounds against clinical isolates of bacteria and fungi. The findings showed that these compounds exhibited broad-spectrum activity, making them promising candidates for further development as antimicrobial agents.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that compounds containing the benzothiazole moiety exhibit promising anticancer properties. N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide may function by inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The structural similarity to other known anticancer agents suggests its potential as a lead compound in drug development aimed at targeting specific cancer pathways .
Antibacterial and Antifungal Properties
The compound's structure allows it to interact with biological targets effectively, making it a candidate for antibacterial and antifungal applications. Studies have shown that benzothiazole derivatives can disrupt microbial cell wall synthesis or inhibit essential enzymatic pathways, leading to reduced pathogen viability .
Anthelmintic Activity
Benzothiazole derivatives are also known for their anthelmintic properties. The unique functional groups present in this compound may contribute to its ability to combat parasitic infections effectively .
Case Study 1: Anticancer Mechanism
A study published in Medicinal Chemistry highlighted the synthesis of various benzothiazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Further research indicated that this compound might inhibit specific oncogenic pathways associated with tumor growth .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, derivatives of benzothiazole were tested against a range of bacterial strains. This compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that the compound's efficacy could be attributed to its ability to penetrate bacterial membranes and disrupt metabolic processes .
Comparison with Similar Compounds
N-(2-Ethylphenyl) Analog (CAS: 663169-01-5)
- Structure : The ethyl group at the ortho position replaces the chloro and methyl groups in the target compound.
- Properties : The ethyl substituent increases lipophilicity (logP ~2.8 vs. ~2.5 for the target compound) but reduces steric bulk compared to the 3-chloro-2-methylphenyl group.
- Activity : Lower antimicrobial efficacy (MIC >50 µg/mL vs. ~12.5 µg/mL for the target compound) suggests the chloro-methyl combination enhances target binding .
N-(3-Bromophenyl) Analog (CAS: 454177-59-4)
- Structure : Bromine replaces chlorine at the meta position.
- Properties : Bromine’s higher atomic weight (79.9 vs. 35.5 for Cl) increases molecular weight (MW: 423.8 vs. 382.8) but maintains similar logP (~2.7).
N-(4-Hydroxyphenyl) Analog
- Structure : A hydroxyl group replaces the chloro-methyl substituents.
- Properties: The hydroxyl group introduces polarity (logP ~1.9) and hydrogen-bond donor capacity.
- Activity : Reduced membrane permeability leads to weaker antibacterial activity (MIC >100 µg/mL), highlighting the importance of lipophilic substituents in the target compound .
Modifications to the Benzothiazole Core
Piperidinylsulfonyl Substituent (CAS: 874587-83-4)
- Structure : A 4-[(4-methylpiperidinyl)sulfonyl]phenyl group replaces the 3-chloro-2-methylphenyl.
- Properties : The bulky sulfonyl-piperidine group increases molecular weight (477.55 vs. 382.8) and solubility (logD ~1.2).
- Activity : Enhanced inhibition of kinase enzymes (IC50 ~0.8 µM vs. ~5 µM for the target compound) suggests bulkier groups improve target-specific interactions .
Trifluoromethylpropanamide Derivative (CAS: 663167-76-8)
- Structure : A trifluoromethylphenyl group and extended propionamide chain replace the acetamide linker and chloro-methylphenyl group.
- Properties : The trifluoromethyl group enhances metabolic stability (t½ >6 h vs. ~2 h for the target compound).
- Activity : Improved CNS penetration (brain/plasma ratio 0.9 vs. 0.2) demonstrates the impact of fluorinated groups on pharmacokinetics .
Structural and Crystallographic Insights
- Dihedral Angles : The target compound’s benzothiazole and phenyl rings form a dihedral angle of 79.7°, similar to N-(4-hydroxyphenyl) analogs (82.3°), but distinct from N-(2-ethylphenyl) derivatives (68.5°) due to steric effects of the chloro-methyl group .
Q & A
Q. What are the key steps in synthesizing N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, and what reaction conditions are critical for optimal yield?
- Methodological Answer : Synthesis typically involves:
- Condensation : Reacting 3-chloro-2-methylaniline with chloroacetyl chloride to form the acetamide backbone.
- Cyclization : Introducing the benzothiazole-dioxide moiety via coupling with 1,2-benzothiazol-3(2H)-one 1,1-dioxide under basic conditions.
- Purification : Recrystallization using dimethylformamide (DMF)-water mixtures to isolate the product .
Critical Conditions : - Temperature : Maintain 0–5°C during initial condensation to avoid side reactions.
- pH : Adjust to pH 1–2 post-reaction to precipitate intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what specific spectral features should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR :
- Acetamide backbone : Look for NH protons at δ 10.2–10.8 ppm and carbonyl (C=O) carbons at ~170 ppm.
- Benzothiazole-dioxide ring : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), with sulfone (SO₂) carbons at ~125–135 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ should align with the molecular formula (C₁₆H₁₄ClN₂O₄S) .
- IR Spectroscopy : Confirm sulfone (1150–1300 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
Q. What are the primary biological targets or pathways investigated for this compound, and what in vitro assays are commonly used?
- Methodological Answer :
- Antimicrobial Activity : Test via broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition : Evaluate COX-2 or kinase inhibition using fluorometric or colorimetric assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different studies involving this compound?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, culture conditions, and compound purity (>95% by HPLC).
- Structural Confirmation : Re-characterize the compound using XRD (if crystalline) to rule out polymorphic variations .
- Meta-Analysis : Compare substituent effects; e.g., chloro vs. methyl groups on the phenyl ring may alter bioactivity .
Q. What strategies are recommended for optimizing the synthetic route to improve yield and purity, particularly when scaling up reactions?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields (~50% → 65%) .
- Catalytic Optimization : Use Pd/C or Ni catalysts for selective cyclization, minimizing byproducts .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for intermediates, followed by recrystallization for the final product .
Q. How does the electronic configuration of the benzothiazole ring influence the compound's reactivity and interaction with biological targets?
- Methodological Answer :
- Electron-Withdrawing Effects : The sulfone group (SO₂) increases electrophilicity, enhancing hydrogen bonding with enzyme active sites (e.g., COX-2) .
- Aromatic π-Stacking : The benzothiazole ring participates in π-π interactions with DNA base pairs or protein aromatic residues, critical for intercalation or receptor binding .
- Computational Modeling : DFT calculations can predict charge distribution and reactive sites for rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
